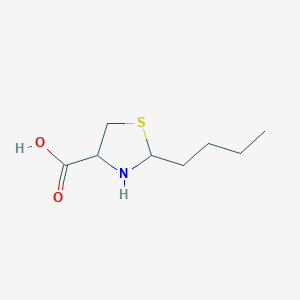

2-Butyl-1,3-thiazolidine-4-carboxylic acid

説明

2-Butyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. The presence of the thiazolidine ring imparts unique chemical properties that make it a valuable building block for the synthesis of bioactive molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine with carbonyl compounds. This reaction proceeds through the formation of a thiazolidine intermediate, which can be further converted into the desired product under specific conditions. For instance, the reaction of L-cysteine with aldehydes followed by Boc protection yields enantiopure thiazolidine-4-carboxylic acids .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to enhance selectivity and efficiency . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.

化学反応の分析

Types of Reactions: 2-Butyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidine derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

科学的研究の応用

Antioxidant Properties

Research has shown that 2-butyl-1,3-thiazolidine-4-carboxylic acid exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies indicated that this compound can enhance cell growth and reduce intracellular reactive oxygen species (ROS) levels when added to certain cell cultures, suggesting its potential role in protecting cells from oxidative damage .

The compound is a metabolite derived from L-cysteine and has been shown to facilitate the storage of L-cysteine in biological systems. This metabolic pathway indicates its importance in sulfur amino acid metabolism, which is crucial for various physiological functions . The liberation of L-cysteine from this compound under enzymatic conditions further underscores its relevance in biochemical processes.

Catalytic Applications

In organic synthesis, thiazolidine derivatives, including this compound, have been explored as catalysts for various chemical reactions. For example, thiazolidine-based catalysts have demonstrated effectiveness in asymmetric synthesis reactions, where they enhance enantioselectivity in the formation of chiral compounds . The ability to modify the thiazolidine structure allows for the development of new catalytic systems that can facilitate complex organic transformations.

Proteomics Research

This compound is utilized as a biochemical tool in proteomics research. Its unique structure allows it to interact with proteins and enzymes, providing insights into protein function and interactions within cellular environments . The ability to study these interactions is critical for understanding disease mechanisms and developing therapeutic strategies.

Case Studies

作用機序

The mechanism of action of 2-Butyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

類似化合物との比較

Thiazolidine-4-carboxylic acid: A closely related compound with similar structural features but lacking the butyl group.

2-Ethylthiazolidine-4-carboxylic acid: Another analog with an ethyl group instead of a butyl group.

Thiazolidin-4-one derivatives: Compounds with a similar core structure but different functional groups.

Uniqueness: 2-Butyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a distinct entity in the family of thiazolidine derivatives .

生物活性

2-Butyl-1,3-thiazolidine-4-carboxylic acid (BTC) is a heterocyclic compound that belongs to the thiazolidine family, known for its diverse biological activities. This article delves into the biological activities of BTC, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

BTC is characterized by a thiazolidine ring containing a carboxylic acid functional group and a butyl substituent at the second position. This unique structure contributes to its reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₃NO₂S |

| Molecular Weight | 159.25 g/mol |

| Solubility | Soluble in polar solvents; limited solubility in non-polar solvents |

BTC interacts with various biological targets, influencing multiple biochemical pathways. The compound is known to react with 1,2-aminothiols, which are naturally present in proteins as N-terminal cysteine. This reaction leads to the formation of thiazolidine products that can couple biomolecules efficiently and biocompatibly.

Key Mechanisms

- Antioxidant Activity : BTC exhibits significant antioxidant properties, helping to mitigate oxidative stress by scavenging free radicals.

- Enzyme Interaction : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions, highlighting its role in biochemical research.

- Cellular Effects : BTC has been shown to enhance cellular growth and reduce reactive oxygen species (ROS) levels in certain cell cultures, indicating its potential in cellular defense mechanisms .

Biological Activities

Research indicates that BTC possesses a broad spectrum of biological activities:

- Antioxidant Properties : BTC has demonstrated the ability to reduce oxidative stress markers in vitro.

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, although further investigation is required to establish efficacy and safety profiles .

- Anti-inflammatory Effects : Some studies have indicated that thiazolidine derivatives can modulate inflammatory responses, although specific data on BTC remains limited .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various thiazolidine derivatives, including BTC. Results indicated that BTC effectively reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes in cultured cells.

Case Study 2: Cytotoxicity Assessment

In a comparative analysis against established anticancer agents, BTC demonstrated moderate cytotoxicity against human cancer cell lines with an IC50 value indicative of potential therapeutic applications. Further structure-activity relationship (SAR) studies are necessary to optimize its efficacy .

Q & A

Q. Basic: What synthetic methodologies are commonly employed for preparing 2-Butyl-1,3-thiazolidine-4-carboxylic acid and its derivatives?

Methodological Answer:

The synthesis typically involves condensation reactions between cysteine derivatives and aldehydes/ketones. For example, 2-(isobutyl)-1,3-thiazolidine-4-carboxylic acid (a structural analog) was synthesized via a reaction between L-cysteine and isobutyraldehyde under acidic conditions, confirmed by analysis . Key steps include optimizing pH, temperature, and stoichiometry to favor thiazolidine ring formation. Purification often employs recrystallization or chromatography, with yields dependent on steric and electronic effects of substituents.

Q. Basic: How can researchers verify the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- FT-IR : Identify characteristic peaks, such as N-H stretching (~1570–1580 cm) and carboxylic acid O-H/N-H broad bands (~2500–3300 cm) .

- NMR : distinguishes diastereomers (C4 stereochemistry) via coupling patterns. For example, cis/trans isomers of 2-aryl-substituted analogs show distinct splitting in the thiazolidine ring protons .

- X-ray Crystallography : Resolve absolute configuration using programs like SHELXL, which is widely used for small-molecule refinement .

Q. Advanced: How do experimental conditions influence the stability and quantification of this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

Thermal or acidic conditions can hydrolyze the thiazolidine ring to release aldehydes, as observed in beer matrices during distillation . To mitigate artifacts:

- Sample Preparation : Use low-temperature extraction (e.g., solid-phase microextraction) and avoid prolonged heating.

- Analytical Validation : Employ stable isotope-labeled internal standards (e.g., -cysteine derivatives) to correct for matrix effects in LC-MS/MS.

- Data Interpretation : Cross-validate results with alternative methods (e.g., derivatization-free HPLC) to distinguish intact compounds from degradation products .

Q. Advanced: How can researchers resolve contradictions in pharmacological activity data for thiazolidine-4-carboxylic acid derivatives?

Methodological Answer:

Contradictions often arise from stereochemical variability or off-target effects. Strategies include:

- Stereochemical Purity Assessment : Use chiral HPLC or circular dichroism to confirm enantiomeric excess, as even minor impurities (e.g., 4R vs. 4S isomers) can alter bioactivity .

- Target Validation : Combine in silico docking (e.g., molecular dynamics simulations) with in vitro binding assays (e.g., SPR) to confirm structure-activity relationships .

- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC, logP) to identify outliers linked to experimental variables (e.g., cell line selection) .

Q. Basic: What analytical techniques are recommended for quantifying this compound in environmental or biological samples?

Methodological Answer:

- HPLC-UV/FLD : Use C18 columns with mobile phases containing 0.1% TFA for carboxylic acid retention. Detection limits can reach ~0.1 µg/mL with pre-column derivatization (e.g., dansyl chloride) .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for enhanced specificity. For example, transitions like m/z 253 → 167 (cleavage of the thiazolidine ring) are diagnostic .

- Standard Curves : Prepare in matrix-matched solvents to account for ion suppression/enhancement effects .

Q. Advanced: How can computational tools enhance the design of this compound derivatives with improved bioavailability?

Methodological Answer:

- QSAR Modeling : Correlate descriptors (e.g., logP, PSA) with pharmacokinetic data to predict absorption. For instance, derivatives with PSA < 90 Å often exhibit better membrane permeability .

- Docking Studies : Use programs like AutoDock Vina to screen derivatives against target proteins (e.g., TLR4 for immunomodulation), prioritizing compounds with strong hydrogen-bonding to key residues .

- ADMET Prediction : Tools like SwissADME assess metabolic stability, highlighting susceptibility to cytochrome P450 oxidation, a common issue with thiazolidine rings .

Q. Advanced: What strategies address challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Co-Crystallization : Use small-molecule co-formers (e.g., nicotinamide) to improve lattice packing.

- Cryoprotection : For X-ray studies, flash-cool crystals in liquid N with cryoprotectants (e.g., glycerol) to prevent ice formation .

- Refinement Software : SHELXL is preferred for handling twinning or disorder common in flexible thiazolidine derivatives .

Q. Basic: What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

特性

IUPAC Name |

2-butyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-2-3-4-7-9-6(5-12-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPKWDIJKMEYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1NC(CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。